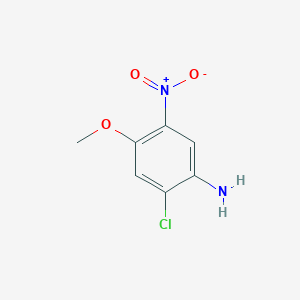

2-Chloro-4-methoxy-5-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Name: 2-Chloro-4-methoxy-5-nitroaniline CAS No.: 6259-08-1 Molecular Formula: C₇H₇ClN₂O₃ Molecular Weight: 202.59 g/mol Structure: A nitroaniline derivative with substituents at positions 2 (chloro), 4 (methoxy), and 5 (nitro). This compound is characterized by its electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, which influence its chemical reactivity and physical properties. It is used in research for synthesizing dyes, pharmaceuticals, and complex organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Nitration of 2-Chloro-4-methoxyaniline: : The synthesis of 2-Chloro-4-methoxy-5-nitroaniline typically begins with the nitration of 2-Chloro-4-methoxyaniline. This reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction proceeds as follows:

2-Chloro-4-methoxyaniline+HNO3→this compound+H2O

-

Chlorination of 4-Methoxy-5-nitroaniline: : Another method involves the chlorination of 4-Methoxy-5-nitroaniline using chlorine gas or a chlorinating agent like thionyl chloride. This reaction is typically conducted in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of the hydrogen atom with a chlorine atom.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

-

Reduction: : 2-Chloro-4-methoxy-5-nitroaniline can undergo reduction reactions to form 2-Chloro-4-methoxy-5-aminoaniline. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are often facilitated by the presence of a base such as sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

Nucleophiles: Amines, thiols, alkoxides.

Catalysts: Iron(III) chloride for chlorination, palladium for reduction.

Major Products

Reduction: 2-Chloro-4-methoxy-5-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Pharmaceutical Production

2-Chloro-4-methoxy-5-nitroaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is involved in the production of niclosamide, a molluscicide and anti-helminthic drug. The compound's structure allows it to participate in reactions that lead to the formation of biologically active molecules .

Dyes and Pigments

The compound is also utilized in the dye industry as an intermediate for producing azo dyes. Its ability to undergo diazotization and subsequent coupling reactions makes it valuable for synthesizing a wide range of colorants used in textiles and other materials . The synthesis of azo dyestuffs from this compound typically involves its reduction to corresponding amines, which can then be coupled with aromatic diazonium salts .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent . Its effectiveness is comparable to established antibiotics such as isoniazid and ciprofloxacin .

Mutagenicity Studies

The compound has been identified as a mutagenic substance. Studies indicate that it can cause DNA damage in bacterial models, raising concerns about its environmental impact and safety during handling . The mutagenic properties necessitate careful assessment when considering its use in industrial applications.

Environmental Impact and Biodegradation

Biodegradation Pathways

Due to its extensive use, this compound can enter environmental systems through industrial waste. Research has identified aerobic degradation pathways involving specific bacteria capable of metabolizing this compound. Understanding these pathways is essential for assessing its environmental fate and potential toxicity .

Toxicity Concerns

The compound poses risks to aquatic life and ecosystems due to its poor biodegradability and mutagenic properties . Studies have highlighted the need for effective waste management strategies to mitigate its release into the environment.

Case Studies

Mechanism of Action

The biological activity of 2-Chloro-4-methoxy-5-nitroaniline and its derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and activity within the body.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key attributes of 2-Chloro-4-methoxy-5-nitroaniline with structural analogs:

Key Observations :

- Substituent Effects: The presence of methoxy (electron-donating) and nitro (electron-withdrawing) groups in this compound creates a polarizable aromatic system, enhancing solubility in polar solvents compared to non-methoxy analogs like 5-Chloro-2-methyl-4-nitroaniline .

- Melting Points : Methoxy-substituted nitroanilines (e.g., 2-Methoxy-5-nitroaniline, 117–119°C) generally exhibit lower melting points than methyl-substituted analogs (e.g., 5-Chloro-2-methyl-4-nitroaniline, 164–167°C) due to reduced molecular symmetry and weaker crystal lattice interactions .

Biological Activity

2-Chloro-4-methoxy-5-nitroaniline (C7H7ClN2O3) is a nitroaniline compound that has garnered attention for its biological activity, particularly in the fields of environmental science and toxicology. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, metabolic pathways, and potential toxicological effects.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group, methoxy group, and nitro group attached to an aniline structure. This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, notably flavin-dependent monooxygenases, which facilitate the removal of nitro groups, leading to the formation of metabolites such as 4-amino-3-chlorophenol (4-A-3-CP). These transformations are crucial for understanding its degradation and potential toxicity .

- Cellular Effects : At the cellular level, exposure to this compound can induce oxidative stress, affecting cellular signaling pathways and gene expression related to stress responses. High concentrations have been linked to cellular damage and alterations in metabolic processes .

- Mutagenicity : Studies indicate that compounds with nitro groups in specific positions exhibit mutagenic activity. This compound has demonstrated mutagenic potential in bacterial assays, particularly when metabolic activation is involved .

Case Studies

- Subacute Toxicity in Rodents : Research involving B6C3F1/N mice exposed to varying concentrations of related nitroanilines showed significant adverse effects on liver and kidney weights at high doses (up to 10,000 ppm). Histopathological evaluations revealed changes consistent with toxicity, including increased hemosiderin pigmentation in the liver and spleen .

- Reproductive Toxicity : A reproductive toxicity study indicated that exposure during gestation affected both maternal health and offspring viability. Notably, maternal weight loss and altered organ weights were observed at high exposure levels .

Metabolic Pathways

The metabolism of this compound involves several key enzymes:

- Flavin-dependent Monooxygenases : These enzymes initiate the degradation process by converting the compound into less toxic metabolites.

- Aniline Dioxygenases : Involved in subsequent steps of metabolism, contributing to the breakdown of aromatic compounds into simpler forms that can be excreted or further metabolized .

Environmental Impact

The degradation pathways of this compound have implications for environmental remediation efforts. Strain MB-P1, a bacterium capable of utilizing this compound as a carbon source, has been studied for its potential to bioremediate contaminated environments by breaking down nitroaromatic compounds into less harmful substances .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-methoxy-5-nitroaniline, and how can reaction yields be maximized?

A multi-step synthesis is typically employed, starting with functionalization of aniline derivatives. For example:

Chlorination : Use thionyl chloride (SOCl₂) or Cl₂ gas under controlled conditions to introduce the chloro group at position 2 of 4-methoxyaniline .

Nitration : Introduce the nitro group at position 5 using HNO₃/H₂SO₄ at low temperatures (0–5°C) to minimize over-nitration.

Purification : Recrystallize from ethanol/water mixtures (due to slight water solubility ) or column chromatography with silica gel.

Key factors : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 equivalents of nitrating agent). Typical yields range from 60–75% .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of analytical techniques:

- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT methods like B3LYP ). Key signals include aromatic protons (δ 6.8–8.0 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

- IR : Confirm nitro (1520–1350 cm⁻¹) and amine (3400–3300 cm⁻¹) stretches .

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 42.6%, H: 3.6%, N: 12.4%) .

Q. What safety precautions are critical when handling this compound?

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides, HNO₃) due to risk of explosive decomposition .

- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation.

- PPE : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for bulk storage .

Advanced Research Questions

Q. How do substituent effects (e.g., –Cl, –OCH₃, –NO₂) influence the electronic properties of this compound?

Computational studies (DFT/B3LYP) reveal:

- Electron-withdrawing effects : The –NO₂ group reduces electron density at the aromatic ring, directing electrophilic attacks to specific positions (meta to –NO₂) .

- Steric effects : The –OCH₃ group enhances solubility in polar aprotic solvents (e.g., DMF) but may hinder reactions at adjacent positions .

Data table :

| Substituent | Hammett σ Value | Impact on Reactivity |

|---|---|---|

| –NO₂ | +0.78 | Strong EWG |

| –Cl | +0.23 | Moderate EWG |

| –OCH₃ | –0.27 | EWG/EDG duality |

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Contradictions often arise from:

- Solvent polarity : Polar solvents (e.g., DMSO) stabilize intermediates but may reduce nitro-group reactivity .

- Catalyst choice : Pd/C vs. Raney Ni in hydrogenation alters reduction rates of –NO₂ to –NH₂ .

Methodology :

Replicate reactions under identical conditions (solvent, temp, catalyst loading).

Use kinetic studies (e.g., UV-Vis monitoring) to compare rate constants.

Validate with DFT calculations to identify transition-state barriers .

Q. What computational methods are recommended for predicting the reactivity of this compound in novel reactions?

- DFT with hybrid functionals : B3LYP/6-311+G(d,p) accurately predicts frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites .

- Solvent modeling : Include implicit solvent models (e.g., PCM for ethanol) to simulate solvation effects .

- Case study : Calculated activation energy for nitration of 2-Chloro-4-methoxyaniline is 25.3 kcal/mol, aligning with experimental yields .

Q. How can the nitro group in this compound be selectively reduced without affecting other functional groups?

Use catalytic transfer hydrogenation :

- Conditions : Pd/C (5 wt%), ammonium formate (HCOONH₄) in methanol at 50°C.

- Selectivity : –NO₂ is reduced to –NH₂, while –Cl and –OCH₃ remain intact (confirmed by GC-MS) .

Alternative : Zn/HCl at 0°C for partial reduction to hydroxylamine intermediates .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Properties

Molecular Formula |

C7H7ClN2O3 |

|---|---|

Molecular Weight |

202.59 g/mol |

IUPAC Name |

2-chloro-4-methoxy-5-nitroaniline |

InChI |

InChI=1S/C7H7ClN2O3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,9H2,1H3 |

InChI Key |

BCQRKWDKIJWZRN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)N)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.